molecular formula C7H7ClN2O B8612528 5-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-amine

5-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-amine

Cat. No. B8612528
M. Wt: 170.59 g/mol
InChI Key: KREKQRSTZFEGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221832B2

Procedure details

To a solution of 5-chlorofuro[2,3-c]pyridin-3(2H)-one O-methyl oxime (0.71 mmol) in 1 mL THF were added 2.2 mL of a borane solution (1M in THF). The mixture was heated to 40° C. for 1 h in a closed vessel. At RT, the reaction mixture was quenched with MeOH, the pH was adjusted to 9 with 1M NaOH solution and the mixture was extracted with EtOAc. The combined organic layers were dried over MgSO4 and concentrated in vacuo to give the desired product as yellow oil;
Name
5-chlorofuro[2,3-c]pyridin-3(2H)-one O-methyl oxime
Quantity
0.71 mmol
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[N:3]=[C:4]1[C:12]2[C:7](=[CH:8][N:9]=[C:10]([Cl:13])[CH:11]=2)[O:6][CH2:5]1.B>C1COCC1>[Cl:13][C:10]1[CH:11]=[C:12]2[CH:4]([NH2:3])[CH2:5][O:6][C:7]2=[CH:8][N:9]=1

Inputs

Step One
Name
5-chlorofuro[2,3-c]pyridin-3(2H)-one O-methyl oxime
Quantity
0.71 mmol
Type
reactant
Smiles
CON=C1COC2=CN=C(C=C21)Cl
Name
Quantity
2.2 mL
Type
reactant
Smiles
B
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At RT, the reaction mixture was quenched with MeOH
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=CN1)OCC2N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.